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Compound of Interest

Compound Name: DDO-2093

Cat. No.: B15617409 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for

DDO-2093, a potent inhibitor of the MLL1-WDR5 protein-protein interaction, in the context of

solid tumor research. The information is compiled from publicly available scientific literature to

facilitate further investigation and drug development efforts.

Core Concepts: Targeting the MLL1-WDR5
Interaction
The Mixed Lineage Leukemia 1 (MLL1) protein is a histone H3 lysine 4 (H3K4)

methyltransferase. Its catalytic activity is dependent on its interaction with WD repeat-

containing protein 5 (WDR5). This interaction is crucial for the assembly of the MLL1 core

complex and subsequent gene transcription. Dysregulation of MLL1 activity is implicated in the

pathogenesis of various cancers, including solid tumors, making the MLL1-WDR5 interaction

an attractive therapeutic target.[1] DDO-2093 is a small molecule inhibitor designed to disrupt

this critical protein-protein interaction.[1][2]

Quantitative Data Summary
The following tables summarize the key quantitative data for DDO-2093 based on preclinical

studies.

Table 1: In Vitro Activity of DDO-2093
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Parameter Value Description

IC50 8.6 nM

Half-maximal inhibitory

concentration in a biochemical

assay measuring the

disruption of the MLL1-WDR5

interaction.[2][3]

Kd 11.6 nM

Dissociation constant,

indicating the binding affinity of

DDO-2093 to its target.[2][3]

Table 2: In Vivo Efficacy of DDO-2093 in a Xenograft Model

Animal Model Cell Line Treatment Dosage
Tumor Growth
Inhibition

Mouse
MV4-11

(Leukemia)
DDO-2093 20 mg/kg 13.7%

Mouse
MV4-11

(Leukemia)
DDO-2093 40 mg/kg 37.6%

Mouse
MV4-11

(Leukemia)
DDO-2093 80 mg/kg 63.9%

Note: While the available in vivo data is from a leukemia model, it provides the basis for

investigating DDO-2093 in solid tumor xenograft models.

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams illustrate the mechanism of action of DDO-2093 and a typical

experimental workflow for its evaluation.
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Caption: Mechanism of Action of DDO-2093.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b15617409?utm_src=pdf-body-img
https://www.benchchem.com/product/b15617409?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Evaluation

In Vivo Evaluation

Biochemical Assay
(e.g., FRET, AlphaLISA)

Cell-Based Assay
(Proliferation, Apoptosis)

Determine IC50/Kd

Target Engagement Assay
(e.g., CETSA)

Confirm Cellular Activity

Solid Tumor
Xenograft Model

Proceed to In Vivo

DDO-2093 Administration

Tumor Volume Measurement Pharmacokinetics/
Pharmacodynamics

Efficacy Evaluation

Click to download full resolution via product page

Caption: Preclinical Evaluation Workflow for DDO-2093.
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Experimental Protocols
The following are generalized protocols for key experiments based on standard methodologies

in the field. For detailed, specific protocols, it is essential to consult the primary research article

by Chen et al. (2021) in the European Journal of Medicinal Chemistry.

1. MLL1-WDR5 Protein-Protein Interaction Assay (Homogeneous Time-Resolved Fluorescence

- HTRF)

Objective: To quantify the inhibitory effect of DDO-2093 on the MLL1-WDR5 interaction.

Principle: This assay measures the proximity of two molecules labeled with donor and

acceptor fluorophores. When in close proximity, excitation of the donor leads to energy

transfer and emission from the acceptor. Disruption of the interaction by an inhibitor reduces

the HTRF signal.

Materials:

Recombinant human WDR5 protein (tagged, e.g., with 6xHis)

Biotinylated MLL1 peptide (containing the WDR5-binding motif)

Europium cryptate-labeled anti-tag antibody (donor)

Streptavidin-XL665 (acceptor)

Assay buffer (e.g., PBS with 0.1% BSA)

DDO-2093 in DMSO

384-well low-volume microplates

Procedure:

Prepare serial dilutions of DDO-2093 in DMSO and then in assay buffer.

Add the tagged WDR5 protein and biotinylated MLL1 peptide to the wells of the

microplate.
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Add the DDO-2093 dilutions or vehicle control (DMSO) to the respective wells.

Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for binding.

Add the HTRF detection reagents (Europium cryptate-labeled antibody and Streptavidin-

XL665).

Incubate in the dark at room temperature for a further defined period (e.g., 60 minutes).

Read the plate on an HTRF-compatible microplate reader, measuring emission at 620 nm

and 665 nm.

Calculate the HTRF ratio and determine the IC50 value by fitting the data to a dose-

response curve.

2. Cell Proliferation Assay (e.g., CellTiter-Glo®)

Objective: To assess the effect of DDO-2093 on the viability and proliferation of solid tumor

cell lines.

Principle: This luminescent assay quantifies the amount of ATP present, which is an indicator

of metabolically active cells.

Materials:

Solid tumor cell lines of interest

Complete cell culture medium

DDO-2093 in DMSO

96-well clear-bottom, opaque-walled microplates

CellTiter-Glo® reagent

Procedure:
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Seed the cells in the 96-well plates at a predetermined density and allow them to adhere

overnight.

Prepare serial dilutions of DDO-2093 in cell culture medium.

Remove the old medium from the cells and add the medium containing the different

concentrations of DDO-2093 or vehicle control.

Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture

conditions.

Equilibrate the plates to room temperature.

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

Mix on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

GI50 (concentration for 50% growth inhibition).

3. In Vivo Solid Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of DDO-2093 in a mouse model.

Animals: Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

Cell Line: A suitable solid tumor cell line that has been shown to be sensitive to MLL1-WDR5

inhibition in vitro.

Procedure:

Cell Implantation: Subcutaneously implant a suspension of the chosen solid tumor cells

(e.g., 5 x 10^6 cells) in a mixture of medium and Matrigel into the flank of each mouse.
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Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with

calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³),

randomize the mice into treatment and control groups.

Drug Administration:

Prepare the formulation of DDO-2093 (e.g., in a vehicle such as 5% DMSO, 40%

PEG300, 5% Tween 80, and 50% saline).

Administer DDO-2093 to the treatment groups at the desired dose levels (e.g., 20, 40,

80 mg/kg) via the appropriate route (e.g., intraperitoneal or oral gavage) according to a

defined schedule (e.g., daily or every other day).

Administer the vehicle alone to the control group.

Monitoring: Continue to monitor tumor growth and the body weight of the mice throughout

the study. Observe the animals for any signs of toxicity.

Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group

reach a maximum allowable size), euthanize the mice.

Data Analysis: Excise the tumors and measure their weight. Calculate the tumor growth

inhibition (TGI) for each treatment group compared to the control group.

This technical guide serves as a preliminary resource. For the most accurate and detailed

information, direct reference to the peer-reviewed publication is strongly recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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